molecular formula C17H16N2O B2848400 Bis(4-methylphenyl)-1,3-oxazol-2-amine CAS No. 726153-94-2

Bis(4-methylphenyl)-1,3-oxazol-2-amine

Cat. No.: B2848400
CAS No.: 726153-94-2
M. Wt: 264.328
InChI Key: BKFNWOIDUOMJEQ-UHFFFAOYSA-N
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Description

Bis(4-methylphenyl)-1,3-oxazol-2-amine: is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of two 4-methylphenyl groups attached to an oxazole ring, with an amine group at the 2-position of the oxazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methylphenyl)-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylphenyl isocyanate with 4-methylphenyl acetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(4-methylphenyl)-1,3-oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-methylphenyl groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions are conducted under controlled temperature and pressure conditions.

Major Products Formed:

    Oxidation: Oxazole derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted oxazole derivatives with various functional groups attached to the 4-methylphenyl rings.

Scientific Research Applications

Chemistry: Bis(4-methylphenyl)-1,3-oxazol-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further investigation in medicinal chemistry.

Medicine: The compound’s potential therapeutic properties are being explored in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a valuable lead compound in drug design.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of Bis(4-methylphenyl)-1,3-oxazol-2-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

    Bis(4-methylphenyl)amine: Similar structure but lacks the oxazole ring.

    4-Methylphenyl oxazole: Contains the oxazole ring but only one 4-methylphenyl group.

    Bis(4-methylphenyl)oxazole: Similar structure but without the amine group.

Uniqueness: Bis(4-methylphenyl)-1,3-oxazol-2-amine is unique due to the presence of both the oxazole ring and the amine group, along with two 4-methylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4,5-bis(4-methylphenyl)-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-11-3-7-13(8-4-11)15-16(20-17(18)19-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFNWOIDUOMJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC(=N2)N)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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